1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS No.: 946378-93-4
Cat. No.: VC4478423
Molecular Formula: C20H16N4O3
Molecular Weight: 360.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946378-93-4 |
|---|---|
| Molecular Formula | C20H16N4O3 |
| Molecular Weight | 360.373 |
| IUPAC Name | 1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]ethanone |
| Standard InChI | InChI=1S/C20H16N4O3/c1-12(25)24-17(14-3-2-4-15-20(14)22-8-7-21-15)10-16(23-24)13-5-6-18-19(9-13)27-11-26-18/h2-9,17H,10-11H2,1H3 |
| Standard InChI Key | JCUSGABKGCQMOP-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=C5C(=CC=C4)N=CC=N5 |
Introduction
The compound 1-(3-(benzo[d] dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that incorporates multiple functional groups, making it of interest in medicinal chemistry and pharmacological research. This compound features a benzo[d] dioxole moiety, known for its biological activity, particularly in antitumor applications, and a quinoxaline ring, which is often associated with various pharmacological activities.
Synthesis and Chemical Reactions
The synthesis of compounds similar to 1-(3-(benzo[d] dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the benzo[d] dioxole and quinoxaline moieties. Common methods include condensation reactions and cyclization processes.
Biological Activity and Potential Applications
Compounds with similar structures have shown potential in medicinal chemistry, particularly in oncology. The benzo[d] dioxole moiety is known for its antitumor properties, while quinoxaline derivatives have been explored for various pharmacological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume